molecular formula C21H25N5O5 B2770250 6-(2,5-dimethoxyphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 896308-61-5

6-(2,5-dimethoxyphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2770250
CAS No.: 896308-61-5
M. Wt: 427.461
InChI Key: CLIKOCDBGAWBFE-UHFFFAOYSA-N
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Description

8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that includes multiple methoxy groups and a purine core

Scientific Research Applications

8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione has several scientific research applications:

Preparation Methods

The synthesis of 8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione involves several steps. One common method includes the alkylation of adenosine derivatives in dimethylsulfoxide using 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent and bases such as t-BuOK, KOH, and NaH under mild heating . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of certain fungi by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5/c1-12-13(2)26-17-18(23(3)21(28)24(19(17)27)9-10-29-4)22-20(26)25(12)15-11-14(30-5)7-8-16(15)31-6/h7-8,11H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIKOCDBGAWBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=C(C=CC(=C4)OC)OC)N(C(=O)N(C3=O)CCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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